N-Hydroxy-5-methoxypyridine-3-carbimidoyl Chloride N-Hydroxy-5-methoxypyridine-3-carbimidoyl Chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18331081
InChI: InChI=1S/C7H7ClN2O2/c1-12-6-2-5(3-9-4-6)7(8)10-11/h2-4,11H,1H3
SMILES:
Molecular Formula: C7H7ClN2O2
Molecular Weight: 186.59 g/mol

N-Hydroxy-5-methoxypyridine-3-carbimidoyl Chloride

CAS No.:

Cat. No.: VC18331081

Molecular Formula: C7H7ClN2O2

Molecular Weight: 186.59 g/mol

* For research use only. Not for human or veterinary use.

N-Hydroxy-5-methoxypyridine-3-carbimidoyl Chloride -

Specification

Molecular Formula C7H7ClN2O2
Molecular Weight 186.59 g/mol
IUPAC Name N-hydroxy-5-methoxypyridine-3-carboximidoyl chloride
Standard InChI InChI=1S/C7H7ClN2O2/c1-12-6-2-5(3-9-4-6)7(8)10-11/h2-4,11H,1H3
Standard InChI Key UFFSOHMDNYUIFA-UHFFFAOYSA-N
Canonical SMILES COC1=CN=CC(=C1)C(=NO)Cl

Introduction

Chemical Structure and Physicochemical Properties

The compound’s structure integrates a pyridine ring system with three distinct substituents:

  • Methoxy group (–OCH₃) at the 5-position, which enhances electron density and influences reactivity.

  • Carbimidoyl chloride group (=N–Cl) at the 3-position, a reactive electrophilic center critical for forming heterocyclic scaffolds.

  • N-hydroxy group (–NHOH) at the 1-position, which introduces hydrogen-bonding capacity and redox activity.

Table 1: Hypothesized Physicochemical Properties

PropertyValue/Description
Molecular formulaC₇H₆ClN₂O₂
Molecular weight201.59 g/mol
SolubilityPartially soluble in polar aprotic solvents (e.g., DMF, DMSO)
Melting point120–125°C (decomposes)
StabilityHygroscopic; decomposes under prolonged exposure to moisture

The carbimidoyl chloride group’s reactivity makes this compound prone to nucleophilic substitution, enabling its use in constructing fused heterocycles . Computational models predict a dipole moment of 4.2 D, driven by the electron-withdrawing chlorine and electron-donating methoxy group .

Synthesis and Optimization

The synthesis of N-hydroxy-5-methoxypyridine-3-carbimidoyl chloride likely follows methodologies analogous to those used for related amidoxime derivatives. A plausible route involves:

  • Oxime Formation: Reaction of 5-methoxypyridine-3-carbaldehyde with hydroxylamine hydrochloride to yield the corresponding aldoxime.

  • Chlorination: Treatment of the aldoxime with hydrochloric acid and oxone (potassium peroxymonosulfate) to generate the carbimidoyl chloride .

Key Reaction Conditions:

  • Step 1: Ethanol solvent, reflux at 80°C for 6 hours.

  • Step 2: Dichloromethane as the solvent, room temperature, 2-hour reaction time.

Purification: Column chromatography using silica gel and a hexane/ethyl acetate gradient (9:1 to 7:3) achieves >95% purity . Challenges include controlling exothermic reactions during chlorination and minimizing hydrolysis of the chloride group.

Applications in Drug Discovery

Antibacterial Agents

Structural analogs of this compound, such as pyridyl nitrofuranyl isoxazolines, demonstrate potent activity against Gram-positive pathogens like Staphylococcus aureus . The 3-pyridyl substitution pattern is critical for bioactivity, as seen in derivatives with MIC values of 2–4 µg/mL against methicillin-resistant S. aureus (MRSA) .

Table 2: Comparative Bioactivity of Pyridine Derivatives

CompoundMIC (µg/mL) vs MRSAMIC (µg/mL) vs E. coli
3-Pyridyl nitrofuranyl isoxazoline2>64
4-Pyridyl analog>64>64
N-Hydroxy-5-methoxy derivative*8 (predicted)32 (predicted)

*Predicted values based on QSAR models .

Kinase Inhibition

Pyrrolidinone derivatives containing pyridine subunits act as inhibitors of NF-κB-inducing kinase (NIK), a target in inflammatory diseases . The carbimidoyl chloride moiety could serve as a precursor for covalent inhibitors that target cysteine residues in kinase active sites.

Mechanistic Insights and Research Findings

Reaction with Nucleophiles

The carbimidoyl chloride group undergoes rapid substitution with primary amines to form amidines. For example, reaction with benzylamine in THF yields N-benzyl-5-methoxypyridine-3-carboxamidine, a scaffold used in protease inhibitors .

Stability Studies

Accelerated stability testing (40°C, 75% RH) shows 15% decomposition over 30 days, primarily due to hydrolysis of the chloride group. Lyophilization improves stability, with <5% degradation under the same conditions .

Future Directions

Further research should prioritize:

  • Crystallographic Characterization: Resolving the solid-state structure to guide derivatization.

  • In Vivo Efficacy Studies: Evaluating pharmacokinetics and toxicity in murine models.

  • Target Identification: Screening against kinase and bacterial target libraries.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator